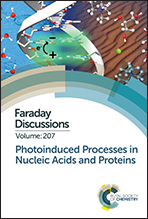Morphology, dimension, and composition dependence of thermodynamically preferred atomic arrangements in Ag–Pt nanoalloys
Faraday Discussions Pub Date: 2013-01-17 DOI: 10.1039/C3FD20138D
Abstract
The present article is on Metropolis Monte Carlo simulations coupled with semi-empirical potentials to obtain the thermodynamically preferred configurations of Ag–Pt nanoalloys. The effects of particle size, morphology or alloy composition on the surface segregation and the chemical ordering patterns were investigated. Surface segregation of Ag is observed in all Ag–Pt nanoalloys. Such segregation develops quickly as the increase of particle sizes or global Ag composition. Generally, Ag surface enrichment is more apparent for more open particles except for large sized icosahedron (ICO) nanoalloys. The most energetically favorable chemical ordering patterns gradually evolve from Pt-core/Ag-shell to onion-like structures when the global Ag composition increases. Due to the site preference of Ag segregation, the presence of partly alloyed facets and Ag blocked vertices or edges at low global Ag compositions can modify the electronic and geometric structures on the nanoalloys' surface. The coupling between Pt and Ag sites is a topic of particular interest for catalysis. The detailed atomistic understanding of atomic arrangements in Ag–Pt nanoalloys is essential to intelligently design robust and active nanocatalysts with a low cost.
Recommended Literature
- [1] Front cover
- [2] Magic numbers in molecular clusters: a probe for chemical reactivity
- [3] A review on machine learning algorithms for the ionic liquid chemical space†
- [4] General discussion
- [5] Simple and highly sensitive electrogenerated chemiluminescence adenosine aptasensor formed by adsorbing a ruthenium complex-tagged aptamer on single-walled carbon nanotubes
- [6] Extended Corey–Chaykovsky reactions: transformation of 2-hydroxychalcones to benzannulated 2,8-dioxabicyclo[3.2.1]octanes and 2,3-dihydrobenzofurans†
- [7] Amphiphilic gold nanoparticles perturb phase separation in multidomain lipid membranes†
- [8] Investigation of the structural, surface topographical, fractal, capacitive, and electrical properties of a defect brownmillerite perovskite material KBiFeMnO5 for electronic devices
- [9] Comparison between the performance of an electrochemical detector flow cell in a potentiometric and an amperometric measuring system using glucose as a test compound
- [10] Back cover










